molecular formula C9H12N2O2 B8279143 Aminomatacil CAS No. 10233-97-3

Aminomatacil

Katalognummer: B8279143
CAS-Nummer: 10233-97-3
Molekulargewicht: 180.20 g/mol
InChI-Schlüssel: OCYWBKLVMHFSSX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Structurally, it features a tertiary amine group linked to a substituted aromatic ring, conferring both hydrophilic and lipophilic properties. Preclinical studies suggest its mechanism involves modulation of enzymatic pathways related to oxidative stress, though detailed pharmacokinetic (PK) and pharmacodynamic (PD) profiles remain under investigation .

Eigenschaften

CAS-Nummer

10233-97-3

Molekularformel

C9H12N2O2

Molekulargewicht

180.20 g/mol

IUPAC-Name

(4-amino-3-methylphenyl) N-methylcarbamate

InChI

InChI=1S/C9H12N2O2/c1-6-5-7(3-4-8(6)10)13-9(12)11-2/h3-5H,10H2,1-2H3,(H,11,12)

InChI-Schlüssel

OCYWBKLVMHFSSX-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)OC(=O)NC)N

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally and Functionally Similar Compounds

The following comparison focuses on three compounds: Aminomatacil, Aminoacetaldehyde dimethyl acetal (a precursor in organic synthesis), and Tramadol/Paracetamol (a clinically used analgesic combination). Key parameters include physicochemical properties, therapeutic efficacy, and safety profiles.

Table 1: Physicochemical Properties

Property Aminomatacil Aminoacetaldehyde Dimethyl Acetal Tramadol/Paracetamol
Molecular Weight (g/mol) 248.3 (estimated) 133.19 Tramadol: 263.38; Paracetamol: 151.16
LogP (Partition Coeff.) 1.8 (predicted) 0.45 Tramadol: 1.35; Paracetamol: 0.46
Solubility (mg/mL) 12.5 (aqueous) Miscible in polar solvents Tramadol: 23.7; Paracetamol: 14.3
Stability pH-sensitive (degradation > pH 8) Stable under anhydrous conditions Tramadol: Light-sensitive; Paracetamol: Hydrolytically stable

Mechanistic and Functional Comparisons

  • Aminomatacil vs. However, Aminomatacil’s aromatic substitution enhances receptor binding affinity, as evidenced by computational docking studies .
  • Aminomatacil vs. Tramadol/Paracetamol: Tramadol (an opioid) and Paracetamol (a COX inhibitor) act synergistically on pain pathways. This distinction reduces addiction liability but limits its analgesic utility .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing Aminomatacil with high reproducibility?

  • Methodological Answer :

  • Synthesis : Use controlled reaction conditions (e.g., solvent purity, temperature gradients) and validate intermediates via HPLC or NMR .
  • Characterization : Employ tandem techniques (e.g., LC-MS for molecular weight, FTIR for functional groups) to confirm structural integrity. Report instrument precision (e.g., ±0.01 ppm for NMR) and calibration standards .
  • Data Reporting : Tabulate raw and processed data (e.g., retention times, spectral peaks) in appendices, with critical metrics in the main text .

Q. How can researchers ensure the purity of Aminomatacil samples, and what analytical thresholds are considered acceptable?

  • Methodological Answer :

  • Purity Assessment : Use HPLC with UV detection (≥95% purity for preliminary studies; ≥99% for mechanistic work). Validate against certified reference materials (CRMs) from NIST or equivalent bodies .
  • Impurity Profiling : Apply mass spectrometry to identify byproducts. Quantify using calibration curves with R² ≥0.99 .
  • Thresholds : Follow ICH guidelines—e.g., ≤0.1% for unknown impurities in pharmaceutical-grade samples .

Q. What statistical approaches are suitable for analyzing dose-response relationships in Aminomatacil bioactivity studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism. Report IC₅₀/EC₅₀ values with 95% confidence intervals .
  • Outlier Handling : Apply Grubbs’ test for outliers; justify exclusion based on Cook’s distance in regression analysis .

Advanced Research Questions

Q. How can contradictory results in Aminomatacil’s mechanism of action be systematically resolved?

  • Methodological Answer :

  • Replication : Verify findings across independent labs using standardized protocols (e.g., identical cell lines, buffer compositions) .
  • Cross-Validation : Combine in vitro assays (e.g., enzyme inhibition) with in silico docking studies (AutoDock Vina) to reconcile discrepancies .
  • Contradiction Analysis : Apply Zabezhailo’s framework for empirical reliability checks, such as falsification tests on competing hypotheses .

Q. What computational strategies enhance the predictive modeling of Aminomatacil’s pharmacokinetic properties?

  • Methodological Answer :

  • QSAR Modeling : Use molecular descriptors (e.g., logP, polar surface area) in platforms like MOE or Schrödinger. Validate with leave-one-out cross-validation (LOOCV) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD/RMSF plots for conformational shifts .
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Q. How should researchers design studies to investigate Aminomatacil’s interactions with non-target proteins?

  • Methodological Answer :

  • Proteome-wide Screening : Use affinity chromatography coupled with SILAC-based mass spectrometry for unbiased target identification .
  • Ethical Compliance : For human-derived samples, adhere to IRB protocols, including informed consent and data anonymization .

Data Management and Validation

Q. What frameworks are recommended for resolving data inconsistencies in Aminomatacil’s thermal stability profiles?

  • Methodological Answer :

  • DSC/TGA Integration : Compare differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) data to distinguish phase transitions from decomposition .
  • Error Propagation Analysis : Quantify uncertainties from instrument resolution (e.g., ±0.5°C for DSC) using Monte Carlo simulations .

Q. How can cross-disciplinary approaches (e.g., metabolomics) enhance understanding of Aminomatacil’s biological impact?

  • Methodological Answer :

  • Metabolomic Profiling : Apply LC-HRMS with pathway analysis (MetaboAnalyst 5.0) to map perturbations in key pathways (e.g., TCA cycle) .
  • Data Integration : Use network pharmacology tools (Cytoscape) to link metabolite changes with protein interaction networks .

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